molecular formula C20H25ClN2O B1673069 JNJ-40411813 CAS No. 1127498-03-6

JNJ-40411813

カタログ番号: B1673069
CAS番号: 1127498-03-6
分子量: 344.9 g/mol
InChIキー: HYOGJHCDLQSAHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

JNJ-40411813の合成には、1-ブチル-3-クロロ-4-(4-フェニルピペリジン-1-イル)-1,2-ジヒドロピリジン-2-オン構造の形成が含まれます。合成経路には、通常、次の手順が含まれます。

工業生産方法

This compoundの工業生産方法は、広範囲にわたって文書化されていません。 この化合物の合成には、おそらく、適切な溶媒、触媒、および反応条件の使用を含む、標準的な有機合成技術が用いられ、高収率と高純度が確保されます。

化学反応の分析

反応の種類

JNJ-40411813は、主に次のタイプの反応を受けます。

一般的な試薬と条件

This compoundの合成および反応で一般的に使用される試薬には、次のものがあります。

形成される主要な生成物

This compoundを含む反応から形成される主要な生成物は、最終的な化合物自体であり、1-ブチル-3-クロロ-4-(4-フェニルピペリジン-1-イル)-1,2-ジヒドロピリジン-2-オン構造です .

科学研究の応用

This compoundには、次のものを含むいくつかの科学研究の応用があります。

    精神障害: 統合失調症および不安性うつ病の治療に役立つ可能性について研究されています。 .

    てんかん: この化合物は、てんかんの治療における潜在的な用途についても調査されています。

    神経伝達物質の調節: this compoundは、脳内の重要な神経伝達物質であるグルタミン酸の放出を調節します。

科学的研究の応用

JNJ-40411813 has several scientific research applications, including:

    Psychiatric Disorders: It is being studied for its potential to treat schizophrenia and anxious depression. .

    Epilepsy: The compound is also being investigated for its potential use in treating epilepsy.

    Neurotransmitter Modulation: this compound modulates the release of glutamate, an important neurotransmitter in the brain.

作用機序

JNJ-40411813は、代謝型グルタミン酸受容体2(mGlu2)の正の同種異性体モジュレーターとして作用することにより、その効果を発揮します。この受容体は、脳内でのグルタミン酸の放出を調節する上で重要な役割を果たしています。 mGlu2の活性を高めることにより、this compoundは、統合失調症やてんかんなどの神経学的障害にしばしば関連する、過剰なグルタミン酸の放出を正常化することに役立ちます .

類似の化合物との比較

類似の化合物

独自性

血液脳関門を透過する能力と経口生物活性により、治療の可能性がさらに高まります .

類似化合物との比較

Similar Compounds

Uniqueness

Its ability to penetrate the blood-brain barrier and its oral bioactivity further enhance its therapeutic potential .

生物活性

JNJ-40411813, also known as ADX71149, is a novel compound that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This compound has garnered attention for its potential therapeutic applications in treating psychiatric disorders, particularly schizophrenia and anxiety, by addressing both positive and negative symptoms without the side effects commonly associated with traditional antipsychotics.

This compound enhances the activity of mGluR2, a receptor implicated in various neuropsychiatric conditions. The compound exhibits specific pharmacological properties, including:

  • EC50 Values :
    • In a [(35)S]GTPγS binding assay with human mGlu2 CHO cells, this compound has an EC50 of 147 ± 42 nmol/L.
    • In a Ca2+^{2+} mobilization assay with hmGlu2 Gα16 cotransfected HEK293 cells, it shows an EC50 of 64 ± 29 nmol/L .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapid absorption with a maximum concentration (CmaxC_{max}) of 938 ng/mL within 0.5 hours post-administration.
  • Bioavailability : An absolute oral bioavailability of approximately 31% .
  • Half-life : The elimination half-life (t1/2t_{1/2}) ranges from 19.4 to 34.2 hours across different doses .

Efficacy in Clinical Trials

Clinical studies have demonstrated that this compound can significantly impact cognitive functions and subjective awareness:

  • In a phase I study, doses of 150 mg resulted in improved continuity of attention scores and ameliorated withdrawal symptoms associated with smoking .
  • The compound was also shown to reduce ketamine-induced negative symptoms by approximately 43% .

Preclinical Studies

Preclinical evaluations have highlighted the potential of this compound in behavioral models predictive of antipsychotic efficacy. Key findings include:

  • Sleep Architecture : this compound was found to suppress REM sleep while promoting deep sleep in rodent models, suggesting a potential role in regulating sleep patterns .
  • Receptor Occupancy : Ex vivo studies indicated significant mGlu2 receptor occupancy with an effective dose (ED50) of 16 mg/kg when administered orally .

Clinical Observations

In clinical settings, this compound has shown promise in addressing the residual negative symptoms experienced by schizophrenia patients. A dosage regimen of 100 mg/day has been suggested for optimal therapeutic effects as an adjunctive treatment to existing antipsychotic medications .

Summary of Findings

The following table summarizes critical data regarding the biological activity and pharmacological profile of this compound:

Parameter Value
EC50 (GTPγS Binding Assay)147 ± 42 nmol/L
EC50 (Ca2+^{2+} Mobilization)64 ± 29 nmol/L
CmaxC_{max}938 ng/mL at 0.5 h
Bioavailability~31%
t1/2t_{1/2}19.4 - 34.2 hours
ED50 (mGlu2 Receptor Occupancy)16 mg/kg (p.o.)
Clinical EfficacyReduced negative symptoms by ~43%

特性

IUPAC Name

1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O/c1-2-3-12-23-15-11-18(19(21)20(23)24)22-13-9-17(10-14-22)16-7-5-4-6-8-16/h4-8,11,15,17H,2-3,9-10,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOGJHCDLQSAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=C(C1=O)Cl)N2CCC(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032323
Record name ADX-71149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127498-03-6
Record name JNJ-40411813
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1127498036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-40411813
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADX-71149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BUTYL-3-CHLORO-4-(4-PHENYLPIPERIDIN-1-YL) PYRIDIN-2(1H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name JNJ-40411813
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612BYT76F3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of intermediate D19 (0.43 g, 1.40 mmol) and N-chlorosuccinimide (0.19 g, 1.40 mmol) in DCM (10 ml) was stirred at room temperature for 1 hour. The solvent was evaporated in vacuo and the crude product was purified by column chromatography (silica gel; 0-3% methanol/DCM as eluent). The desired fractions were collected and evaporated in vacuo and the resulting solid was recrystallized from diethyl ether to yield compound E2 (0.39 g, 82%) as a white solid.
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-40411813
Reactant of Route 2
Reactant of Route 2
JNJ-40411813
Reactant of Route 3
Reactant of Route 3
JNJ-40411813
Reactant of Route 4
Reactant of Route 4
JNJ-40411813
Reactant of Route 5
Reactant of Route 5
JNJ-40411813
Reactant of Route 6
Reactant of Route 6
JNJ-40411813

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。